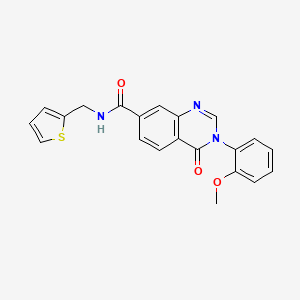

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16359769

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17N3O3S |

|---|---|

| Molecular Weight | 391.4 g/mol |

| IUPAC Name | 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |

| Standard InChI | InChI=1S/C21H17N3O3S/c1-27-19-7-3-2-6-18(19)24-13-23-17-11-14(8-9-16(17)21(24)26)20(25)22-12-15-5-4-10-28-15/h2-11,13H,12H2,1H3,(H,22,25) |

| Standard InChI Key | CCWMHPZVPAXGBW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4 |

Introduction

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. It features a unique structure that combines a quinazoline core with a methoxyphenyl group and a thiophenylmethyl substituent, which may impart interesting biological properties. The quinazoline ring system is a bicyclic aromatic compound containing a fused benzene and pyrimidine ring, known for its diverse pharmacological activities.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step synthetic pathways. One efficient approach includes using microwave-assisted synthesis, which has been noted to enhance reaction rates and yields significantly compared to traditional heating methods. The choice of solvents, catalysts, and reaction conditions is critical for optimizing yields and purity of the final product.

Biological Activities and Potential Applications

Quinazoline derivatives, including 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide, are being investigated for their potential biological activities. Compounds with similar structures have been studied for their antimicrobial, anticancer, and antitumor properties. The presence of a thiophenylmethyl group and a methoxyphenyl substituent may contribute to its reactivity and biological activity.

Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide | Quinazoline core, methoxyphenyl, thiophenylmethyl | Potential biological activities |

| 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide | Chloro and methoxy substituents on phenyl ring | Preliminary biological activities noted |

| 2-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-6-methoxyquinazolin-4(3H)-one | Different heterocyclic substituents | Antimicrobial properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume